What are the fundamental properties of Cyclohexyl phenyl ketone?
What are the fundamental properties of Cyclohexyl phenyl ketone?
An In-depth Technical Guide to the Core Properties of Cyclohexyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and spectral properties of Cyclohexyl phenyl ketone. It includes detailed experimental protocols for its synthesis and subsequent reactions, alongside a workflow visualization to facilitate understanding of the synthetic process.
Core Properties of Cyclohexyl Phenyl Ketone
Cyclohexyl phenyl ketone, also known as benzoylcyclohexane, is an organic compound with the chemical formula C₁₃H₁₆O.[1] It consists of a cyclohexyl group and a phenyl group attached to a carbonyl group.[2] This structure, containing both non-polar (cyclohexyl and phenyl groups) and polar (carbonyl group) moieties, gives rise to its characteristic physical and chemical properties.[2] At room temperature, it can exist as a colorless to pale yellow liquid or a solid.[2][3]
Quantitative Data Summary
The key physical and chemical properties of Cyclohexyl phenyl ketone are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol [3] |
| IUPAC Name | cyclohexyl(phenyl)methanone[1] |
| Synonyms | Benzoylcyclohexane, Phenyl cyclohexyl ketone[4][5] |
| CAS Number | 712-50-5[1] |
| Appearance | Colorless to pale yellow liquid or solid[2][3] |
| Melting Point | 55-57 °C[3][6] |
| Boiling Point | 165-168 °C at 20 mmHg[7] |
| Density | 1.0338 g/cm³[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| Solubility | More soluble in non-polar organic solvents (e.g., hexane, toluene) and less soluble in polar solvents like water.[2] |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of Cyclohexyl phenyl ketone. Available spectral data includes:
-
¹H NMR and ¹³C NMR: Provides information about the hydrogen and carbon framework of the molecule.[1][8]
-
Infrared (IR) Spectroscopy: Identifies the presence of the carbonyl (C=O) functional group and other characteristic bonds.[1][5]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[5][8][9]
Experimental Protocols
The following sections detail common experimental procedures involving Cyclohexyl phenyl ketone.
Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation
A prevalent method for synthesizing Cyclohexyl phenyl ketone is the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, using a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362).[10][11]
Materials:
-
Cyclohexanecarbonyl chloride
-
Benzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, benzene is cooled in an ice bath.
-
Anhydrous aluminum trichloride is added to the benzene in portions while stirring.[11]
-
Cyclohexanecarbonyl chloride is then added dropwise to the mixture, maintaining a low temperature.[11] The molar ratio of benzene to cyclohexanecarbonyl chloride to aluminum trichloride is typically optimized for the reaction.[11]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the reaction goes to completion.[10]
-
The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[12]
-
Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether.[10]
-
The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[10]
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Cyclohexyl phenyl ketone.[10]
-
The crude product can be further purified by distillation under reduced pressure or recrystallization.[10]
Oximation of Cyclohexyl Phenyl Ketone
Cyclohexyl phenyl ketone can be converted to its corresponding oxime, Cyclohexyl phenyl ketone oxime, through a condensation reaction with hydroxylamine (B1172632).[12] This oxime is a valuable intermediate in organic synthesis.[12][13]
Materials:
-
Cyclohexyl phenyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A base (e.g., sodium acetate (B1210297) or potassium carbonate)[12][13]
-
Ethanol (B145695) (95%)
-
Water
Procedure:
-
Dissolve Cyclohexyl phenyl ketone in 95% ethanol in a round-bottom flask.[13]
-
In a separate beaker, dissolve hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a minimal amount of warm water.[13] The molar ratio of ketone to hydroxylamine hydrochloride to base is typically around 1:1.5:1.5.[10]
-
Add the aqueous solution of hydroxylamine hydrochloride and base to the ethanolic solution of the ketone.[13]
-
Heat the reaction mixture to reflux for several hours (e.g., 4 hours). The reaction progress can be monitored by TLC.[12][13]
-
After the reaction is complete, cool the mixture to room temperature.[13]
-
Pour the cooled reaction mixture into cold water to precipitate the crude oxime.[13]
-
Collect the solid product by vacuum filtration and wash it with cold water.[13]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[12][13]
Mandatory Visualizations
The following diagram illustrates the general workflow for the synthesis of Cyclohexyl phenyl ketone.
Caption: Workflow for the synthesis of Cyclohexyl phenyl ketone via Friedel-Crafts acylation.
Applications and Reactivity
Cyclohexyl phenyl ketone serves as a valuable intermediate in various organic synthesis processes.[2] Its distinct structural features make it a useful building block in the manufacturing of pharmaceuticals and other complex organic compounds.[2] As a ketone, it undergoes typical nucleophilic addition reactions at the carbonyl group.[2] It is also used as an intermediate in the production of photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone, which are utilized in UV curing applications for coatings and inks.[11]
Safety and Handling
Cyclohexyl phenyl ketone is considered to be an irritant to the eyes, respiratory system, and skin.[14] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[14][15] It should be used in a well-ventilated area, and inhalation of its vapors should be avoided.[14][16] Store in a cool, dry place in a tightly closed container.[14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[14] If spilled, prevent the product from entering drains and clean it up without creating dust.[15][16]
References
- 1. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 环己基苯基甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Cyclohexyl phenyl ketone, 98% | Fisher Scientific [fishersci.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
